5-oxothiomorpholine-3-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

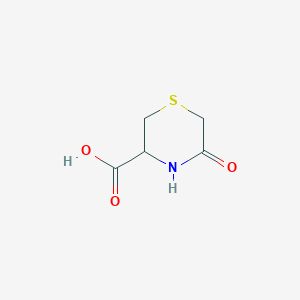

Structure

2D Structure

Properties

IUPAC Name |

5-oxothiomorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3S/c7-4-2-10-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCITVSIKDJSWSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393611 | |

| Record name | 5-oxothiomorpholine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14226-97-2 | |

| Record name | 5-oxothiomorpholine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Oxothiomorpholine-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxothiomorpholine-3-carboxylic acid, a heterocyclic compound, has garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural similarity to lactam antibiotics and its role as a key impurity and metabolite of Carbocisteine underscore its importance. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectral data, and biological activity. Detailed experimental protocols for its synthesis, purification, and analysis are provided to facilitate further research and application. Additionally, a visualization of its putative mechanism of action as a ribosome-targeting antibiotic is presented to aid in understanding its biological function.

Core Properties

This compound, also known as the lactam of (S)-Carboxymethyl-(D,L)-cysteine, is a derivative of thiomorpholine.[1][2][3] Its core structure consists of a six-membered thiomorpholine ring containing a sulfur atom, a nitrogen atom, and a ketone group at the 5-position, with a carboxylic acid group attached at the 3-position.[4]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative overview for researchers.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇NO₃S | [4][5] |

| Molecular Weight | 161.18 g/mol | [4][5] |

| CAS Number | 14226-97-2 | [5][6] |

| IUPAC Name | This compound | [5] |

| Melting Point | 182-183 °C (with decomposition) | |

| Boiling Point | Not available | |

| Solubility | Moderately soluble in polar solvents | |

| pKa | Expected range of 2-5 for the carboxylic acid group | |

| LogP | -0.6974 (indicating hydrophilic character) |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectral features.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |

| 10.0 - 12.0 | Broad Singlet | Carboxylic acid proton (-COOH) | [4] |

| 6.0 - 8.0 | Broad Singlet | Lactam proton (-NH) | [4] |

| 4.0 - 4.5 | Multiplet | α-CH proton | [4] |

| 2.8 - 3.2 | Multiplet | Thiomorpholine ring CH₂ protons | [4] |

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment | Reference(s) |

| 170 - 180 | Carboxylic acid carbonyl carbon | [4] |

| 170 - 180 | Lactam carbonyl carbon | [4] |

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| 3500 - 2500 | Strong, Broad | O-H stretch (carboxylic acid) | [4] |

| 3200 - 3000 | Medium, Broad | N-H stretch (lactam) | [4] |

| 1680 - 1650 | Strong | C=O stretch (lactam) | [4] |

| 1760 - 1690 | Strong | C=O stretch (carboxylic acid) | [4] |

| 1300 - 1250 | Medium | C-O stretch (carboxylic acid) | [4] |

| 1250 - 1200 | Medium | C-N stretch (lactam) | [4] |

Synthesis and Purification

The synthesis of this compound can be achieved through various methods, including cyclization reactions, carboxylation, and oxidative methods.[4] A common approach involves the intramolecular cyclization of S-carboxymethyl-L-cysteine.

Experimental Protocol: Synthesis

A representative method for the synthesis of this compound is through the thermal degradation of S-carboxymethyl-L-cysteine.[7]

Materials:

-

S-carboxymethyl-L-cysteine

-

Water (pH adjusted to 5.0-7.0)

-

Heating apparatus (e.g., heating mantle, oil bath)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

Procedure:

-

Dissolve S-carboxymethyl-L-cysteine in water, adjusting the pH to between 5.0 and 7.0.

-

Heat the solution to 60-80°C with continuous stirring.

-

Maintain the temperature for a sufficient period to allow for the intramolecular cyclization and formation of the lactam. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion of the reaction, allow the solution to cool to room temperature.

-

The crude product can then be isolated and purified.

Experimental Protocol: Purification by Recrystallization

Purification of the crude this compound can be effectively achieved by recrystallization.

Materials:

-

Crude this compound

-

Suitable recrystallization solvent (e.g., water, ethanol, or a mixture)

-

Erlenmeyer flasks

-

Heating plate with magnetic stirring

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimal amount of the chosen cold recrystallization solvent to the flask.

-

Gently heat the mixture with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

To maximize crystal formation, place the flask in an ice bath for at least 30 minutes.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum or in a desiccator to remove any residual solvent.

Analytical Methodologies

Accurate analysis of this compound is essential for its characterization and quality control.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).[8][9]

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra at room temperature.

-

The chemical shifts are reported in parts per million (ppm) relative to a suitable internal standard (e.g., TMS).

Experimental Protocol: Infrared (IR) Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer

Sample Preparation (KBr Pellet Method): [3][10][11][12]

-

Thoroughly grind 1-2 mg of the dried, purified compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3][10][11]

-

Place the powder mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[10]

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Biological Activity and Mechanism of Action

This compound is recognized as a lactam antibiotic that exhibits antibacterial properties.[4] Its mechanism of action is believed to involve the inhibition of bacterial protein synthesis by binding to ribosomes.[4]

Ribosome Binding and Inhibition of Protein Synthesis

The antibacterial effect of many lactam antibiotics stems from their ability to interfere with the bacterial ribosome, the cellular machinery responsible for protein synthesis. While the precise binding site of this compound on the ribosome has not been definitively elucidated, the general mechanism for ribosome-targeting antibiotics provides a framework for understanding its action. These antibiotics typically bind to functionally important regions of the ribosomal RNA (rRNA) or ribosomal proteins, leading to a disruption of key steps in translation, such as the binding of aminoacyl-tRNA, peptide bond formation, or translocation.[1][13][14][15]

The following diagram illustrates a generalized pathway of protein synthesis inhibition by a ribosome-targeting antibiotic.

References

- 1. New ribosome-targeting antibiotic acts against drug-resistant bacteria | UIC today [today.uic.edu]

- 2. scienceijsar.com [scienceijsar.com]

- 3. shimadzu.com [shimadzu.com]

- 4. Buy this compound | 14226-97-2 [smolecule.com]

- 5. This compound | C5H7NO3S | CID 3556697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Development and validation of a stability indicating method for S-carboxymethyl-L-cysteine and related degradation products in oral syrup formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.washington.edu [chem.washington.edu]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. How Do You Prepare A Kbr Pellet For Ir Spectroscopy? Master The Key Steps For A Clear Spectrum - Kintek Solution [kindle-tech.com]

- 11. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 12. pelletpressdiesets.com [pelletpressdiesets.com]

- 13. Structural signatures of antibiotic binding sites on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Species-specific antibiotic-ribosome interactions: implications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Unraveling the Enigmatic Mechanism of 5-Oxothiomorpholine-3-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxothiomorpholine-3-carboxylic acid, a cyclic derivative of cysteine, has emerged in distinct biochemical contexts, yet its precise mechanism of action remains a subject of scientific inquiry. This technical guide synthesizes the current understanding of this molecule, focusing on its established identity as a metabolite and impurity of the mucolytic drug Carbocisteine, and explores potential, though not yet fully elucidated, biological activities. While direct evidence for a primary mechanism of action is limited, this document provides a comprehensive overview of related pathways and theoretical frameworks relevant to its study.

Core Identity: A Lactam Impurity of Carbocisteine

The most definitive characterization of this compound in the scientific literature is as a lactam impurity of Carbocisteine (S-carboxymethyl-L-cysteine).[1][2][3][4] Carbocisteine is a mucolytic agent used to manage respiratory disorders characterized by excessive or viscous mucus.[5][6][7][8] Its mechanism involves the modulation of mucus composition and viscosity.[8][] this compound, also referred to as Carbocisteine Impurity C or Carbocisteine Lactam, is formed during the synthesis or metabolism of Carbocisteine.[1][10]

The pharmacokinetic profile of Carbocisteine indicates rapid absorption and metabolism, with metabolites excreted in the urine.[5][6][11][12] While the biological activity of Carbocisteine itself is well-documented, the specific effects of its lactam impurity, this compound, are not extensively studied.

Exploring Potential Biological Activities

Despite the lack of a confirmed primary mechanism of action, the chemical structure of this compound, being a cyclic cysteine derivative, suggests potential interactions with biological systems, particularly those involving amino acid metabolism.

Hypothetical Interaction with Glutathione Metabolism

Given its structural similarity to cysteine, a precursor for the synthesis of the major intracellular antioxidant glutathione (GSH), a key area of investigation would be its influence on the glutathione pathway. However, it is crucial to note that current scientific literature does not provide direct evidence of this compound acting as an inhibitor of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis.

Potential Bioactivation by L-Amino Acid Oxidase

A plausible, yet unconfirmed, mechanism of action for this compound could involve its bioactivation by L-amino acid oxidases (LAAOs). These enzymes are known to catalyze the oxidative deamination of L-amino acids.[13][14] Research on the related compound, L-thiomorpholine-3-carboxylic acid, has demonstrated that it can be metabolized by L-amino acid oxidase to form a cytotoxic imine intermediate. This bioactivation pathway highlights a potential route through which cyclic cysteine derivatives could exert biological effects. The activity of LAAOs on this compound has not been specifically reported but represents a valid hypothesis for future investigation.

The following diagram illustrates the hypothetical bioactivation of a cyclic cysteine derivative by L-Amino Acid Oxidase.

Data Presentation

Currently, there is no quantitative data available in the public domain regarding the inhibitory constants (IC50, Ki) or other direct measures of the biological activity of this compound on specific enzymes or pathways. Research in this area is required to populate such a table.

Experimental Protocols

As the mechanism of action is not established, specific experimental protocols for its elucidation are not available in the literature. However, for researchers interested in investigating the potential interaction of this compound with L-amino acid oxidase, a general experimental workflow is proposed below.

Conclusion

References

- 1. veeprho.com [veeprho.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 5-Oxothiomorpholine-3-carboxylic Acid [lgcstandards.com]

- 4. epichem.com [epichem.com]

- 5. mims.com [mims.com]

- 6. Carbocisteine - ProQuest [proquest.com]

- 7. medicines.org.uk [medicines.org.uk]

- 8. What is the mechanism of Carbocysteine? [synapse.patsnap.com]

- 10. Carbocisteine LactaM | 62305-89-9 [amp.chemicalbook.com]

- 11. [The bioavailability and pharmacokinetics of two carbocysteine preparations after single and multiple dosing] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carbocysteine | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. L-amino-acid oxidase - Wikipedia [en.wikipedia.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. This compound | C5H7NO3S | CID 3556697 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Characteristics of 5-Oxothiomorpholine-3-Carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 5-oxothiomorpholine-3-carboxylic acid, a heterocyclic compound with notable biological activity. The information presented herein is intended to support research, drug discovery, and development activities.

Core Physicochemical Properties

This compound is a white to off-white solid. Its chemical structure consists of a thiomorpholine ring containing a ketone group at position 5 and a carboxylic acid group at position 3.[1] The presence of both a lactam and a carboxylic acid moiety significantly influences its chemical and physical properties.

Quantitative Physicochemical Data

The key physicochemical parameters of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅H₇NO₃S | [1][2][3][4] |

| Molecular Weight | 161.18 g/mol | [1][2][3][4] |

| Melting Point | 182-183 °C (with decomposition) | [1] |

| Boiling Point | Decomposes upon melting. | [1] |

| pKa (Carboxylic Acid) | 2-5 (estimated) | [1] |

| LogP | -0.6974 | [5] |

| Solubility | Moderate solubility in water and polar aprotic solvents (e.g., DMSO, DMF). Limited solubility in non-polar solvents. | [1] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on established analytical techniques and can be adapted for specific laboratory settings.

Determination of Melting Point (Decomposition Temperature)

The melting point of this compound is determined using the capillary melting point method, noting the temperature at which decomposition occurs.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[6]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a rate of approximately 10-20°C per minute to get an approximate melting (decomposition) range.

-

Allow the apparatus to cool.

-

For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 20°C below the approximate decomposition temperature.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first signs of melting and decomposition (e.g., darkening, gas evolution) are observed. This is the decomposition temperature.

Determination of Boiling Point

Due to the thermal instability of this compound, a standard boiling point determination at atmospheric pressure is not feasible as the compound decomposes upon melting.[1] The experimental focus should be on characterizing its thermal decomposition. Techniques such as thermogravimetric analysis (TGA) can provide detailed information on the decomposition profile.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the carboxylic acid group can be determined by potentiometric titration.

Apparatus:

-

pH meter with a combination glass electrode

-

Burette (10 mL or 25 mL)

-

Magnetic stirrer and stir bar

-

Beaker (100 mL)

-

Volumetric flasks

Reagents:

-

This compound sample of known weight

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Deionized water (degassed)

-

pH buffer solutions (pH 4, 7, and 10) for calibration

Procedure:

-

Calibrate the pH meter using the standard buffer solutions.

-

Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water in a beaker.

-

Place the beaker on the magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Fill the burette with the standardized 0.1 M NaOH solution.

-

Record the initial pH of the solution.

-

Add the NaOH solution in small increments (e.g., 0.1-0.2 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH shows a significant jump and then stabilizes at a higher value.

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the equivalence point (the point of steepest inflection) from the curve. The pKa is the pH at half the equivalence point volume.

Determination of Solubility

The solubility of this compound in various solvents can be determined using the shake-flask method followed by a suitable analytical technique for quantification.

Apparatus:

-

Screw-cap vials

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, DMSO, hexane).

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Dilute the supernatant with a suitable solvent.

-

Quantify the concentration of this compound in the diluted supernatant using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the solubility in the original solvent based on the measured concentration and the dilution factor.

Determination of LogP (Octanol-Water Partition Coefficient)

The LogP value, a measure of lipophilicity, can be determined using the shake-flask method.

Apparatus:

-

Separatory funnel or screw-cap vials

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Reagents:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

In a separatory funnel or vial, add a known volume of the stock solution and a known volume of the other phase (e.g., if the stock is in water, add n-octanol). A 1:1 volume ratio is common.

-

Seal the container and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

Carefully sample a known volume from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient (LogP = log₁₀(P)).

Biological Activity and Mechanism of Action

This compound has been identified as a lactam antibiotic.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis. It is believed to act as an analog of penicillin and exhibits a high affinity for bacterial ribosomes, thereby disrupting the translation process, which is essential for bacterial growth and proliferation.[1]

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting bacterial protein synthesis.

Caption: Mechanism of bacterial growth inhibition by this compound.

Experimental Workflow: Physicochemical Characterization

The logical flow for the comprehensive physicochemical characterization of a novel compound like this compound is depicted in the following workflow diagram.

Caption: Workflow for the physicochemical characterization of a compound.

References

5-Oxothiomorpholine-3-Carboxylic Acid: An In-Depth Technical Guide on a Putative Lactam Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxothiomorpholine-3-carboxylic acid is a heterocyclic compound identified as a potential lactam antibiotic. Structurally, it is an analogue of penicillin and is suggested to exert its antibacterial effects by targeting bacterial ribosomes, thereby inhibiting protein synthesis. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, proposed mechanism of action, and general synthetic strategies. However, a critical gap exists in the publicly available scientific literature regarding specific quantitative data on its antibacterial efficacy and detailed experimental protocols.

Introduction

This compound is a heterocyclic compound with the molecular formula C₅H₇NO₃S and a molecular weight of 161.18 g/mol .[1][2] Its structure features a thiomorpholine ring with a ketone group at the 5-position and a carboxylic acid group at the 3-position. The presence of the β-lactam-like amide within the six-membered ring has led to its classification as a lactam antibiotic.[1] It is proposed to function as an analogue of penicillin, exhibiting a potentially higher affinity for bacterial ribosomes.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇NO₃S | [1][2] |

| Molecular Weight | 161.18 g/mol | [1][2] |

| CAS Number | 14226-97-2 | [2][3] |

| Appearance | Solid (presumed) | |

| Solubility | Expected to have some solubility in polar solvents |

Proposed Mechanism of Action

This compound is thought to inhibit bacterial growth by disrupting protein synthesis.[1] This mechanism is predicated on its ability to bind to bacterial ribosomes, the cellular machinery responsible for translating messenger RNA into proteins.[1] By acting as a penicillin analogue, it is suggested to have a high affinity for these ribosomal targets, leading to the cessation of essential protein production and ultimately, bacterial cell death.[1]

Caption: Proposed mechanism of action for this compound.

Synthesis Strategies

-

Cyclization Reactions: This approach would involve the formation of the core thiomorpholine ring from acyclic precursors.

-

Carboxylation: Introduction of the carboxylic acid moiety at the 3-position of a pre-formed 5-oxothiomorpholine ring.[1]

-

Oxidation: Oxidation of a corresponding thiomorpholine precursor to introduce the ketone at the 5-position.[1]

Caption: General synthetic strategies for this compound.

Antibacterial Activity

Despite its classification as a lactam antibiotic, a thorough review of the scientific literature did not yield any specific quantitative data regarding the antibacterial activity of this compound. Crucial metrics such as Minimum Inhibitory Concentration (MIC) values against common bacterial pathogens (e.g., Staphylococcus aureus, Escherichia coli) are not publicly available. This absence of data prevents a comprehensive evaluation of its potential efficacy as an antibiotic.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, purification, and biological evaluation of this compound are not described in the accessible literature. To facilitate further research in this area, the following represents a generalized workflow that would be necessary for its characterization.

Caption: A generalized experimental workflow for the study of this compound.

Structure-Activity Relationship (SAR)

Currently, there is no available information on the structure-activity relationship of this compound. To understand the key structural features required for its antibacterial activity, a systematic study involving the synthesis and evaluation of various analogues would be necessary. Key modifications could include:

-

Alterations to the carboxylic acid group (e.g., esterification, amidation).

-

Substitution on the thiomorpholine ring.

-

Modification of the lactam ring.

Conclusion and Future Directions

This compound presents an interesting scaffold for a potential new class of lactam antibiotics. The proposed mechanism of action, targeting bacterial ribosomes, is a validated strategy for antibacterial drug development. However, the current body of public knowledge is insufficient to fully assess its therapeutic potential.

Future research efforts should be directed towards:

-

Development and publication of detailed synthetic protocols.

-

Comprehensive in vitro evaluation of its antibacterial activity against a broad panel of pathogenic bacteria to determine MIC values.

-

Elucidation of its precise molecular target and binding mode within the bacterial ribosome.

-

Systematic SAR studies to identify analogues with improved potency and pharmacological properties.

Without such fundamental data, this compound remains a compound of theoretical interest rather than a viable antibiotic candidate.

References

Biological Activity of 5-Oxothiomorpholine-3-Carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxothiomorpholine-3-carboxylic acid is a heterocyclic compound with a thiomorpholine core structure.[1] Literature suggests its potential as a lactam antibiotic that functions by inhibiting bacterial protein synthesis, positioning it as a compound of interest in the development of new antibacterial agents.[2][3] This technical guide synthesizes the current understanding of its biological activity, outlines standard experimental protocols for its evaluation, and provides a framework for future research. While the compound is noted for its antibiotic potential, detailed quantitative data on its efficacy and a precise mechanism of action are not extensively documented in publicly available literature.

Introduction

This compound, also known by its CAS number 14226-97-2, is a derivative of thiomorpholine.[1][4] Its structure, featuring a lactam ring and a carboxylic acid moiety, suggests potential for biological activity and utility in synthetic chemistry.[2] It has been identified as an analogue of penicillin, with suggestions of a higher affinity for bacterial ribosomes, although empirical data to support this claim is limited.[2] This document aims to provide a detailed account of its known biological properties and the methodologies required to further elucidate its therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and interpretation of biological assays.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 14226-97-2 | [1][4] |

| Molecular Formula | C5H7NO3S | [1][4] |

| Molecular Weight | 161.18 g/mol | [1][4] |

| Canonical SMILES | C1C(NC(=O)CS1)C(=O)O | [4] |

| InChI Key | ZCITVSIKDJSWSS-UHFFFAOYSA-N | [4] |

| Appearance | Solid (predicted) | |

| LogP | -0.4 | [4] |

Biological Activity and Mechanism of Action

This compound is primarily described as a lactam antibiotic.[2] The proposed mechanism of action is the inhibition of bacterial protein synthesis through binding to ribosomes.[2][3] This mode of action is common to several classes of established antibiotics. However, specific details regarding its interaction with the ribosome, such as the binding site on the 30S or 50S subunit and the specific stage of protein synthesis that is inhibited (initiation, elongation, or termination), are not currently detailed in the available literature.

Interaction studies are suggested to be focused on its binding affinity to ribosomal sites to elucidate the precise mechanism of protein synthesis inhibition.[2] Furthermore, it has been mentioned as a potential biomarker for certain diseases due to its accumulation in abnormal proteins, though the underlying mechanisms for this are yet to be explored.[2]

Experimental Protocols

To quantitatively assess the biological activity of this compound, standardized experimental protocols are necessary. The following sections detail the methodologies for determining its antibacterial efficacy and for verifying its proposed mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] This is a fundamental assay for quantifying antibacterial potency.

Principle: A serial dilution of the test compound is prepared and incubated with a standardized inoculum of a target bacterium. The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[6]

Materials:

-

This compound

-

Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA)[1]

-

Target bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile 96-well microtiter plates or petri dishes

-

Spectrophotometer (for inoculum standardization)

-

Incubator

Procedure (Broth Microdilution Method):

-

Inoculum Preparation: A pure culture of the target bacterium is grown in MHB to the mid-logarithmic phase. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[2]

-

Serial Dilution: A two-fold serial dilution of this compound is prepared in MHB directly in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

-

Controls: Positive (bacteria and broth, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is read as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[1]

Workflow for determining Minimum Inhibitory Concentration (MIC).

Ribosome Binding Assay

To confirm the proposed mechanism of action, a ribosome binding assay can be performed to determine if this compound directly interacts with bacterial ribosomes.

Principle: This assay measures the binding of a labeled ligand (in this case, a radiolabeled or fluorescently tagged version of the compound or a known ribosome-binding antibiotic) to isolated ribosomes. The displacement of the labeled ligand by the unlabeled test compound indicates competitive binding.

Materials:

-

This compound

-

Isolated bacterial 70S ribosomes (and/or 30S and 50S subunits)

-

Labeled ribosome-binding antibiotic (e.g., [3H]-erythromycin or a fluorescent derivative)

-

Binding buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

-

Filtration apparatus with glass fiber filters

-

Scintillation counter or fluorescence plate reader

Procedure (Competitive Binding Assay):

-

Reaction Mixture Preparation: A reaction mixture is prepared containing isolated ribosomes, the labeled antibiotic, and varying concentrations of this compound in the binding buffer.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Filtration: The reaction mixture is rapidly filtered through a glass fiber filter. Ribosomes and any bound ligands are retained on the filter, while unbound ligands pass through.

-

Washing: The filters are washed with cold binding buffer to remove non-specifically bound ligand.

-

Quantification: The amount of labeled ligand retained on the filter is quantified using a scintillation counter (for radiolabels) or a fluorescence reader.

-

Data Analysis: A decrease in the signal from the labeled ligand with increasing concentrations of this compound indicates competitive binding. The data can be used to calculate the binding affinity (e.g., Ki or IC50).

Proposed Signaling Pathway Inhibition

While the specific signaling pathways affected by this compound are not known, its proposed mechanism of inhibiting protein synthesis would have profound effects on virtually all bacterial cellular processes. The following diagram illustrates the general process of bacterial protein synthesis, which is the putative target of this compound.

References

- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. Buy this compound | 14226-97-2 [smolecule.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 6. bio.libretexts.org [bio.libretexts.org]

Spectroscopic and Synthetic Profile of 5-oxothiomorpholine-3-carboxylic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 5-oxothiomorpholine-3-carboxylic acid (CAS No: 14226-97-2), a heterocyclic compound with potential applications in pharmaceutical research and development. Due to the limited availability of a single, comprehensive public source of experimental data, this document compiles typical spectroscopic values and generalized experimental protocols based on standard organic chemistry principles and data for analogous structures.

Core Spectroscopic Data

The structural elucidation of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected quantitative data for each technique.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | Exchangeable with D₂O |

| Lactam Amide (-NH-) | 7.0 - 8.5 | Broad Singlet | Exchangeable with D₂O |

| Methine (-CH-) | 4.0 - 4.5 | Doublet of Doublets | Adjacent to -COOH and -CH₂- |

| Methylene (-CH₂-) | 3.0 - 3.8 | Multiplet | Diastereotopic protons adjacent to sulfur and nitrogen |

| Methylene (-CH₂-) | 2.8 - 3.5 | Multiplet | Diastereotopic protons adjacent to carbonyl and methine |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| Carboxylic Acid Carbonyl (-COOH) | 170 - 180 |

| Lactam Carbonyl (-C=O) | 165 - 175 |

| Methine Carbon (-CH-) | 55 - 65 |

| Methylene Carbon (-CH₂-S-) | 30 - 40 |

| Methylene Carbon (-CH₂-CO-) | 40 - 50 |

Table 3: Predicted Infrared (IR) Absorption Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| N-H Stretch (Lactam) | 3100 - 3300 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=O Stretch (Lactam) | 1640 - 1680 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-S Stretch | 600 - 800 | Weak to Medium |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 162.0225 | Molecular ion with proton |

| [M+Na]⁺ | 184.0044 | Sodium adduct |

| [M-H]⁻ | 160.0069 | Deprotonated molecular ion |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound. These should be adapted and optimized based on specific laboratory conditions and safety protocols.

Synthesis Protocol: Cyclization of a Cysteine Derivative

A common route to thiomorpholine structures involves the cyclization of appropriate cysteine derivatives.

Materials:

-

S-carboxymethyl-L-cysteine

-

A suitable dehydrating agent (e.g., dicyclohexylcarbodiimide (DCC) or a strong acid catalyst)

-

Anhydrous, inert solvent (e.g., dichloromethane or tetrahydrofuran)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

-

Dissolve S-carboxymethyl-L-cysteine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the dehydrating agent portion-wise at a controlled temperature (typically 0 °C to room temperature) to initiate the intramolecular cyclization.

-

Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction appropriately (e.g., by adding water if using a water-reactive dehydrating agent).

-

Remove any solid byproducts by filtration.

-

Extract the aqueous layer with an organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Spectroscopic Analysis Protocols

1. NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

3. Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in both positive and negative ion modes to observe the protonated and deprotonated molecular ions.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

An In-depth Technical Guide to the Structure of 5-Oxothiomorpholine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the structural and functional aspects of 5-oxothiomorpholine-3-carboxylic acid, a heterocyclic compound with notable applications in medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide draws upon established principles of organic chemistry and publicly available data for structurally related compounds to offer a comprehensive understanding of its core features.

Molecular Structure and Physicochemical Properties

This compound possesses a thiomorpholine ring, which is a six-membered saturated heterocycle containing both a sulfur and a nitrogen atom. The structure is further characterized by a ketone group at the 5-position (an oxo group) and a carboxylic acid at the 3-position.

The thiomorpholine ring is expected to adopt a stable chair conformation to minimize steric strain, a common feature for such six-membered heterocyclic systems.[1] The presence of both a carboxylic acid group and a lactam (a cyclic amide) within the structure imparts a polar nature to the molecule.

Table 1: General and Physicochemical Properties of this compound

| Property | Value/Description |

| Molecular Formula | C₅H₇NO₃S |

| Molecular Weight | 161.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 14226-97-2 |

| Appearance | Expected to be a solid at room temperature |

| Melting Point | Data not available; likely to be relatively high due to polarity and hydrogen bonding |

| Solubility | Expected to be soluble in polar solvents like water and alcohols |

| pKa | The carboxylic acid proton is expected to have a pKa in the range of 2-5 |

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | Exchangeable with D₂O. |

| Lactam N-H | 7.0 - 8.5 | Broad Singlet | Exchangeable with D₂O. |

| H3 (CH-COOH) | 4.0 - 4.5 | Doublet of Doublets | Coupled to the two H2 protons. |

| H2 Methylene Protons | 3.0 - 3.8 | Multiplets | Diastereotopic protons adjacent to the sulfur atom. |

| H6 Methylene Protons | 2.8 - 3.5 | Multiplets | Diastereotopic protons adjacent to the nitrogen atom. |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid Carbonyl (-C OOH) | 170 - 180 |

| Lactam Carbonyl (-C =O) | 165 - 175 |

| C3 (-C H-COOH) | 50 - 60 |

| C2 (-C H₂-S) | 30 - 40 |

| C6 (-C H₂-N) | 40 - 50 |

Mass Spectrometry Fragmentation (Predicted):

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent cleavages of the thiomorpholine ring.

Synthesis

A detailed experimental protocol for the synthesis of this compound is not widely published. However, a general synthetic strategy can be inferred from the synthesis of related thiomorpholine and lactam structures.[5][6][7][8] A plausible approach involves the cyclization of a suitable amino acid precursor containing a thiol group.

Experimental Protocol (Generalized)

Materials:

-

A suitable cysteine derivative (e.g., N-protected cysteine).

-

An α,β-unsaturated carbonyl compound (e.g., acrylic acid derivative).

-

A peptide coupling reagent for the lactamization step (e.g., DCC, HBTU).

-

Appropriate solvents (e.g., DMF, DCM).

-

Base (e.g., triethylamine).

Procedure:

-

Michael Addition: The cysteine derivative is reacted with the α,β-unsaturated carbonyl compound in the presence of a base to form a thioether adduct. The reaction is typically carried out in a polar aprotic solvent at room temperature.

-

Purification of Intermediate: The resulting thioether adduct is purified using standard techniques such as column chromatography.

-

Lactamization: The purified intermediate is then subjected to an intramolecular cyclization to form the lactam ring. This is often achieved using a peptide coupling reagent in a dilute solution to favor the intramolecular reaction.

-

Deprotection (if necessary): If protecting groups were used, they are removed in the final step to yield this compound.

-

Final Purification: The final product is purified by recrystallization or chromatography.

Biological Activity and Mechanism of Action

This compound is classified as a lactam antibiotic.[9] Lactam antibiotics, most famously penicillins and cephalosporins, typically function by inhibiting bacterial cell wall synthesis. However, some lactam-containing compounds are known to target other essential cellular processes, including protein synthesis by binding to the ribosome.[9][10][11][12][13]

Based on information for analogous compounds, it is proposed that this compound inhibits bacterial growth by targeting the bacterial ribosome, thereby disrupting protein synthesis.[9] The likely binding site is within the large ribosomal subunit (50S in bacteria), potentially at the peptidyl transferase center (PTC) or the nascent peptide exit tunnel (NPET).[11][13]

By binding to these critical regions of the ribosome, the compound can interfere with the formation of peptide bonds or block the passage of the growing polypeptide chain, ultimately leading to the cessation of protein synthesis and bacterial cell death. Further experimental studies are required to elucidate the precise binding site and the detailed molecular interactions.

References

- 1. mdpi.com [mdpi.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. jchemrev.com [jchemrev.com]

- 6. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Unique features in the ribosome binding site sequence of the gram-positive Staphylococcus aureus beta-lactamase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Revisiting the structures of several antibiotics bound to the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide: 5-Oxothiomorpholine-3-Carboxylic Acid and its Relation to Carbocisteine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-oxothiomorpholine-3-carboxylic acid, a significant degradation product and impurity of the mucolytic agent Carbocisteine. This document details the chemical relationship, formation pathways, and analytical methodologies for the detection and quantification of this impurity. Furthermore, it explores the biological activities of this compound, offering insights into its potential as a bioactive molecule. Detailed experimental protocols and visual representations of key processes are provided to support research and development activities in the pharmaceutical sciences.

Introduction

Carbocisteine, a widely used mucolytic drug, is effective in the management of respiratory disorders characterized by excessive or viscous mucus.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its stability and impurity profile is critical for ensuring drug safety and efficacy. This compound, also known as Carbocisteine lactam, is a prominent impurity that can arise during the manufacturing process and storage of Carbocisteine-containing products.[2][3] This guide elucidates the chemical nature of this impurity, its formation from Carbocisteine, and the analytical techniques employed for its control.

Chemical Relationship and Formation

This compound is the intramolecular lactam of Carbocisteine.[2][4] Its formation involves a cyclization reaction where the amino group of the Carbocisteine molecule attacks the carboxylic acid moiety, resulting in the elimination of a water molecule and the formation of a stable six-membered ring structure. This process can be accelerated by factors such as heat and specific pH conditions.[5][6]

Chemical Structures

The chemical structures of Carbocisteine and its corresponding lactam are presented below.

| Compound | Chemical Structure |

| Carbocisteine | HOOC-CH(NH2)-CH2-S-CH2-COOH |

| This compound | O=C1-N-C(COOH)-C-S-C1 |

Formation Pathway

The formation of this compound from Carbocisteine is a degradation pathway. This intramolecular cyclization is a key consideration in the stability testing of Carbocisteine drug products.

Caption: Formation of this compound from Carbocisteine.

Experimental Protocols

Synthesis of this compound via Forced Degradation of Carbocisteine

This protocol describes a method to generate this compound for use as a reference standard through the forced degradation of Carbocisteine.

Materials:

-

Carbocisteine API

-

Purified Water

-

Phosphate buffer (pH 5.0-7.0)

-

Heating apparatus (e.g., water bath or oven)

-

Reaction vessel

Procedure:

-

Prepare an aqueous solution of Carbocisteine in a phosphate buffer at a pH between 5.0 and 7.0.

-

Transfer the solution to a suitable reaction vessel.

-

Subject the solution to thermal stress by heating at a temperature of 60°C to 80°C.[5]

-

Monitor the degradation process over time using a suitable analytical method, such as HPLC, to determine the formation of this compound.

-

Once a significant amount of the lactam has been formed, the reaction can be stopped.

-

The resulting solution will contain a mixture of Carbocisteine and this compound, which can be used for analytical method development or further purified if necessary.

Analytical Method for the Determination of this compound in Carbocisteine

The following High-Performance Liquid Chromatography (HPLC) method is suitable for the separation and quantification of this compound from Carbocisteine and other related substances.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Zorbax SAX or equivalent anion-exchange column |

| Mobile Phase | 200mM phosphate solution at pH 4.0 and acetonitrile (50:50 v/v)[5] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 205 nm[5] |

| Injection Volume | 20 µL |

| Column Temperature | 35°C |

Sample Preparation:

-

Accurately weigh and dissolve the Carbocisteine sample (API or formulation) in the mobile phase to achieve a known concentration.

-

Filter the sample solution through a 0.45 µm filter before injection.

System Suitability:

-

The resolution between the Carbocisteine and this compound peaks should be greater than 2.0.

-

The tailing factor for the Carbocisteine peak should be less than 2.0.

-

The relative standard deviation for replicate injections of a standard solution should be less than 2.0%.

Biological Activity of this compound

Emerging research indicates that this compound possesses biological activity, distinguishing it from being merely an inert impurity.

Antibiotic Properties

This compound has been identified as a lactam antibiotic.[7] It is suggested to act as an analogue of penicillin, inhibiting bacterial growth by binding to ribosomes and thereby disrupting protein synthesis.[7]

Caption: Proposed mechanism of antibiotic action of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data related to Carbocisteine and this compound.

| Parameter | Carbocisteine | This compound |

| Molecular Formula | C5H9NO4S | C5H7NO3S |

| Molecular Weight ( g/mol ) | 179.19 | 161.18[8] |

| CAS Number | 638-23-3 | 14226-97-2[8] |

Conclusion

This compound is a critical impurity of Carbocisteine, formed through intramolecular cyclization. Its presence must be carefully monitored to ensure the quality and stability of Carbocisteine-containing pharmaceuticals. The analytical methods and forced degradation protocols outlined in this guide provide a framework for the effective control and study of this compound. Furthermore, the potential antibiotic activity of this compound warrants further investigation, as it may represent a novel lead compound in drug discovery. This technical guide serves as a valuable resource for scientists and professionals in the pharmaceutical industry engaged in the development, manufacturing, and analysis of Carbocisteine.

References

- 1. Carbocisteine LactaM | 62305-89-9 [chemicalbook.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Development and validation of a stability indicating method for S-carboxymethyl-L-cysteine and related degradation products in oral syrup formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buy this compound | 14226-97-2 [smolecule.com]

- 8. This compound | C5H7NO3S | CID 3556697 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Thiomorpholine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of novel therapeutic agents has positioned heterocyclic scaffolds as a cornerstone of medicinal chemistry. Among these, the thiomorpholine moiety has emerged as a "privileged scaffold," a molecular framework with the inherent ability to bind to a diverse range of biological targets.[1][2] This six-membered saturated heterocycle, a sulfur-containing analogue of morpholine, offers a unique combination of physicochemical properties that make it an invaluable tool in the design of new drugs. Its incorporation into molecular structures can significantly influence lipophilicity, metabolic stability, and receptor-binding interactions, often leading to enhanced pharmacokinetic profiles and novel biological activities.[3][4]

This technical guide provides a comprehensive overview of the therapeutic applications of thiomorpholine scaffolds, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.

Therapeutic Applications and Mechanisms of Action

The versatility of the thiomorpholine scaffold is evident in its broad spectrum of pharmacological activities, which include anticancer, antidiabetic, anti-inflammatory, antimicrobial, antioxidant, and hypolipidemic effects.[4][5] This wide range of applications stems from the ability of thiomorpholine-containing compounds to interact with various biological targets, including key enzymes and signaling pathways.

Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Consequently, it has become a major target for the development of novel anticancer therapies. Several thiomorpholine-containing molecules have been investigated as inhibitors of this pathway, demonstrating the scaffold's utility in oncology.[7]

Signaling Pathway: PI3K/Akt/mTOR

The following diagram illustrates the key components of the PI3K/Akt/mTOR signaling cascade and highlights the points of intervention for thiomorpholine-based inhibitors.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiomorpholine-based compounds.

Quantitative Data: Anticancer Activity of Thiomorpholine Derivatives

The following table summarizes the in vitro cytotoxic activity of various thiomorpholine-containing compounds against different cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolyl-Thiomorpholine | A549 (Lung Carcinoma) | 3.72 - 10.32 | [4] |

| 2H-benzo[b][1][4]thiazin-3(4H)-one | MCF-7 (Breast), HeLa (Cervical) | 26.28 - 32.06 | [2] |

| Thienopyrimidine | NCI 60 cell lines | Not specified | [8] |

| 2-morpholino-4-anilinoquinoline | HepG2 (Liver) | 8.50 - 12.76 | [9] |

| Thiomorpholine 1,1-dioxide triazole | MCF-7, HeLa | 6.80 - 7.80 | [2] |

Antidiabetic Activity: Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

DPP-IV is a serine protease that deactivates incretin hormones, which are crucial for regulating blood glucose levels. Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes.[1] Thiomorpholine-based compounds have been designed and synthesized as potent DPP-IV inhibitors.[10]

Quantitative Data: DPP-IV Inhibitory Activity

| Compound | IC50 (µmol/L) | Reference |

| 16a (L-amino acid derivative) | 6.93 | [10] |

| 16b (L-amino acid derivative) | 6.29 | [10] |

| 16c (L-amino acid derivative) | 3.40 | [10] |

Anti-inflammatory Activity: Targeting TNF-α Converting Enzyme (TACE)

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine implicated in various inflammatory diseases. TACE, a metalloproteinase, is responsible for cleaving the precursor of TNF-α to its active form.[11] Thiomorpholine sulfonamide hydroxamates have been developed as potent TACE inhibitors.[10]

Signaling Pathway: TACE and TNF-α Activation

The diagram below illustrates the role of TACE in the inflammatory signaling cascade.

Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by thiomorpholine-based compounds.

Quantitative Data: TACE Inhibitory Activity

| Compound | Activity | IC50 (nM) | Reference |

| Compound 23 | T-helper cell activity | 140 | [10] |

Antimicrobial Activity

Thiomorpholine derivatives have demonstrated activity against various microbial pathogens, including bacteria and mycobacteria. A notable example is Sutezolid, an oxazolidinone antibiotic containing a thiomorpholine moiety, which has been investigated for the treatment of tuberculosis.[12]

Quantitative Data: Antimicrobial Activity

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 1-chloro-2-isocyanatoethane derivative | S. aureus | 64 | [13] |

| Thiomorpholine derivative 7b | Mycobacterium smegmatis | 7.81 | [5] |

| Sutezolid (PNU-100480) | Mycobacterium avium complex | 0.5 - 4 | [12] |

Antioxidant and Hypolipidemic Activities

Certain thiomorpholine derivatives have shown potential in combating oxidative stress and reducing lipid levels. These compounds have been found to inhibit lipid peroxidation and lower total cholesterol and triglyceride levels in preclinical models.[10][14]

Quantitative Data: Antioxidant and Hypolipidemic Effects

| Compound | Activity | IC50 / % Reduction | Reference |

| Compound 15 | Lipid peroxidation inhibition | IC50: 7.5 µM | [10] |

| Compound 5 | Triglyceride reduction (in vivo) | 80% | [14] |

| Compound 5 | Total cholesterol reduction (in vivo) | 78% | [14] |

| Compound 5 | LDL reduction (in vivo) | 76% | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of thiomorpholine derivatives.

General Synthesis of a Thiomorpholine Derivative

The following workflow outlines a general synthetic route for a thiomorpholine-containing compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. jchemrev.com [jchemrev.com]

- 6. researchgate.net [researchgate.net]

- 7. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]

- 8. In vivo anti-hyperlipidemic activity of the triterpene from the stem bark of Protorhus longifolia (Benrh) Engl - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Drugs - Drug Design Org [drugdesign.org]

- 10. jchemrev.com [jchemrev.com]

- 11. Clinical, biochemical, and genetic study of TACE/TNF-α/ACE signaling pathway in pediatric COVID-19 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to the thiomorpholine privileged scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiomorpholine moiety, a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to modulate lipophilicity, metabolic stability, and serve as a versatile synthetic handle, have led to its incorporation into a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the thiomorpholine core, detailing its synthesis, multifaceted biological activities with supporting quantitative data, key experimental protocols, and its role in modulating critical signaling pathways.

Introduction to a Versatile Scaffold

Thiomorpholine, the sulfur analog of morpholine, offers distinct advantages in drug design. The replacement of the oxygen atom with sulfur alters the ring's electronics, size, and lipophilicity, providing medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The sulfur atom can also exist in different oxidation states (sulfide, sulfoxide, and sulfone), further expanding the chemical space for optimization. Thiomorpholine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antitubercular, antioxidant, hypolipidemic, and antidiabetic properties, cementing its status as a valuable building block in the modern drug discovery toolbox.[1][2][3]

Synthesis of the Thiomorpholine Core

The synthesis of the thiomorpholine scaffold and its derivatives can be achieved through various synthetic routes. A common and versatile method involves the reaction of a bis(2-haloethyl)amine with a sulfur nucleophile or the cyclization of a 2-(2-haloethylamino)ethanethiol. N-substitution of the thiomorpholine ring is a key strategy for introducing molecular diversity and modulating biological activity.

Biological Activities and Quantitative Data

The versatility of the thiomorpholine scaffold is evident in the wide range of biological targets it can be tailored to address. The following sections summarize the key therapeutic areas where thiomorpholine derivatives have shown significant promise, with quantitative data presented for comparative analysis.

Anticancer Activity

Thiomorpholine derivatives have been extensively investigated as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[2][4]

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| N-azole substituted thiomorpholine dioxide | A549 (Lung Carcinoma) | 10.1 | [5] |

| N-azole substituted thiomorpholine dioxide | HeLa (Cervical Cancer) | 30.0 | [5] |

| Thiazole-thiomorpholine derivative | A549 (Lung Carcinoma) | 3.72 | [6] |

| Morpholine-substituted thieno[2,3-d]pyrimidine | PI3Kα | 0.120 | [2] |

| Morpholine-substituted thieno[2,3-d]pyrimidine | mTOR | >100 | [2] |

| Substituted morpholine derivative (M5) | MDA-MB-231 (Breast Cancer) | 81.92 µg/mL | [7] |

| Substituted morpholine derivative (M2) | MDA-MB-231 (Breast Cancer) | 88.27 µg/mL | [7] |

Antibacterial and Antitubercular Activity

The thiomorpholine scaffold is a key component of the oxazolidinone antibiotic Sutezolid, which has been investigated for the treatment of tuberculosis. Various other thiomorpholine derivatives have also demonstrated potent antibacterial activity.

| Compound/Class | Target Organism | MIC (µg/mL) | Reference |

| Sutezolid | Mycobacterium tuberculosis | <0.0625 - 0.5 | [8] |

| Thiomorpholine derivative 7b | Mycobacterium smegmatis | 7.81 | [3] |

| 2-(thiophen-2-yl)dihydroquinoline with thiomorpholine | Mycobacterium tuberculosis H37Rv | 25 | [2] |

Antidiabetic Activity: DPP-IV Inhibition

Inhibition of dipeptidyl peptidase-IV (DPP-IV) is a validated therapeutic approach for type 2 diabetes. Several thiomorpholine-containing compounds have been identified as potent DPP-IV inhibitors.[2]

| Compound | R Group | IC50 (µmol/L) | Reference |

| 16a | Isopropyl | 6.93 | [2] |

| 16b | Isobutyl | 6.29 | [2] |

| 16c | tert-Butyl | 3.40 | [2] |

Antioxidant and Hypolipidemic Activity

Certain thiomorpholine derivatives have shown the ability to combat oxidative stress and reduce lipid levels, suggesting their potential in the management of cardiovascular diseases.

| Activity | Compound | Result | Reference |

| Antioxidant (Lipid Peroxidation) | N-substituted thiomorpholine | IC50 as low as 7.5 µM | [2] |

| Hypolipidemic | Most active compound | 80% decrease in triglycerides | [2] |

| Hypolipidemic | Most active compound | 78% decrease in total cholesterol | [2] |

| Hypolipidemic | Most active compound | 76% decrease in LDL | [2] |

Pharmacokinetic Profile of Sutezolid

Sutezolid, a prominent thiomorpholine-containing clinical candidate, has undergone pharmacokinetic evaluation.

| Parameter | Value | Reference |

| Mean Cmax (300 mg dose) | 408 ng/mL | [8] |

| Mean AUCinf (300 mg dose) | 1,880 h·ng/mL | [8] |

| Mean Tmax | 1.75 - 2.50 h | [8] |

Signaling Pathway Modulation: The PI3K/Akt/mTOR Pathway

A significant mechanism of action for many anticancer thiomorpholine derivatives is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][9]

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiomorpholine-based compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of thiomorpholine derivatives.

General Synthesis of N-Substituted Thiomorpholine Derivatives

Objective: To synthesize a library of N-substituted thiomorpholine derivatives for biological screening.

Materials:

-

Thiomorpholine

-

Appropriate electrophile (e.g., alkyl halide, acyl chloride)

-

Anhydrous solvent (e.g., acetonitrile, DMF, dichloromethane)

-

Base (e.g., triethylamine, potassium carbonate)

-

Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)

Procedure:

-

To a solution of thiomorpholine (1.0 equivalent) in the chosen anhydrous solvent, add the base (1.2-2.0 equivalents).

-

Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Add the desired electrophile (1.1 equivalents) dropwise to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may be stirred at room temperature or heated to reflux, depending on the reactivity of the electrophile.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted thiomorpholine derivative.

In Vitro Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of thiomorpholine derivatives on cancer cell lines.[1][10]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Thiomorpholine test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[1]

-

Prepare serial dilutions of the thiomorpholine test compounds in cell culture medium.

-

Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[1]

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a thiomorpholine derivative that inhibits the visible growth of a bacterium.[11][12]

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Thiomorpholine test compounds

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (37°C)

Procedure:

-

Prepare a stock solution of the thiomorpholine test compound in a suitable solvent.

-

Perform a serial two-fold dilution of the test compound in CAMHB directly in the wells of a 96-well plate.

-

Prepare the bacterial inoculum by suspending colonies from a fresh agar plate in sterile saline or broth and adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculate each well of the microtiter plate containing the serially diluted compound with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.

Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in the planning and execution of research projects.

Caption: A general workflow for the discovery and development of thiomorpholine-based drug candidates.

Conclusion

The thiomorpholine scaffold has unequivocally established itself as a privileged and versatile core in medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and the diverse range of biological activities exhibited by its derivatives underscore its immense potential in drug discovery. From potent anticancer agents targeting critical signaling pathways to novel antibiotics and antidiabetic compounds, the thiomorpholine moiety continues to be a focal point of innovative research. The data and protocols presented in this technical guide serve as a valuable resource for scientists and researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic scaffold in the development of next-generation medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. jchemrev.com [jchemrev.com]

- 3. jchemrev.com [jchemrev.com]